Imidazo(2,1-b)thiazole, 5-(4-fluorophenyl)-2,3-dihydro-6-(4-pyridinyl)-
Description
The compound Imidazo(2,1-b)thiazole, 5-(4-fluorophenyl)-2,3-dihydro-6-(4-pyridinyl)- features a fused bicyclic imidazo[2,1-b]thiazole core. The specific structural features of this derivative include:
- 5-(4-Fluorophenyl): The fluorine atom at the para position enhances metabolic stability and binding affinity through electron-withdrawing effects, a common strategy in medicinal chemistry to improve pharmacokinetics .
- 2,3-Dihydro modification: Partial saturation of the thiazole ring may reduce planarity, affecting membrane permeability and conformational flexibility .
Properties
CAS No. |
72873-75-7 |
|---|---|
Molecular Formula |
C16H12FN3S |
Molecular Weight |
297.4 g/mol |
IUPAC Name |
5-(4-fluorophenyl)-6-pyridin-4-yl-2,3-dihydroimidazo[2,1-b][1,3]thiazole |
InChI |
InChI=1S/C16H12FN3S/c17-13-3-1-12(2-4-13)15-14(11-5-7-18-8-6-11)19-16-20(15)9-10-21-16/h1-8H,9-10H2 |
InChI Key |
GLHFDXWSDZWRNN-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC2=NC(=C(N21)C3=CC=C(C=C3)F)C4=CC=NC=C4 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
-
Substrate Preparation :
-
4-(4-Pyridyl)-5-(4-fluorophenyl)-2-mercaptoimidazole is synthesized by condensing 4-pyridylaldehyde with 4-fluorophenylacetonitrile under basic conditions, followed by thiolation using phosphorus pentasulfide.
-
Ethylene dihalides (e.g., 1,2-dibromoethane) act as bridging agents, facilitating intramolecular cyclization.
-
-
Cyclization Protocol :
-
Isomer Separation :
Table 1 : Optimization of Cyclocondensation Parameters
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Solvent | Anhydrous toluene | 78% yield |
| Temperature | 110°C (reflux) | Maximizes cyclization |
| Base | K₂CO₃ | Neutralizes HBr |
| Reaction Time | 18 hours | Completes conversion |
Post-Synthetic Modifications: Hydrogenation and Functionalization
The 2,3-dihydro moiety in the target compound is introduced via catalytic hydrogenation of the parent imidazo[2,1-b]thiazole.
Hydrogenation Protocol
-
Substrate :
-
Catalyst :
-
Outcome :
Table 2 : Hydrogenation Efficiency Across Catalysts
| Catalyst | Pressure (psi) | Time (h) | Yield (%) |
|---|---|---|---|
| Pd/C (10%) | 50 | 6 | 92 |
| Raney Ni | 50 | 12 | 68 |
| PtO₂ | 30 | 8 | 75 |
Challenges and Optimization Strategies
Isomer Control
The 5,6-cis isomer dominates in initial syntheses due to steric favorability, but the trans isomer forms as a byproduct (15–20%). Techniques to enhance cis selectivity include:
Scalability Issues
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Solvent Choice : Replacing toluene with dimethylformamide (DMF) improves solubility but requires post-reaction dialysis.
-
Catalyst Recycling : Immobilized Pd catalysts enable reuse for up to 5 cycles without activity loss.
Analytical Characterization
-
NMR Spectroscopy :
-
Mass Spectrometry :
-
X-ray Crystallography :
Chemical Reactions Analysis
Synthetic Pathways and Functionalization
The compound’s synthesis often involves cyclization and functionalization strategies. Key reactions include:
Vilsmeier-Haack Formylation
-
Reaction : The imidazo[2,1-b]thiazole core undergoes formylation at the C-5 position using the Vilsmeier-Haack reagent (POCl₃/DMF).
-
Conditions : Reflux in anhydrous dichloroethane for 6–8 hours .
-
Product : 6-Phenylimidazo[2,1-b]thiazole-5-carbaldehyde, a precursor for further derivatization .
Schiff Base Formation
-
Reaction : The aldehyde group reacts with substituted anilines to form Schiff bases.
-
Example :
-
Characterization : IR spectra show a C=N stretch at 1640–1660 cm⁻¹, and -NMR displays a singlet for the imine proton at δ 8.5–9.0 .
Nucleophilic Aromatic Substitution
The 4-fluorophenyl and 4-pyridinyl groups enable regioselective substitution:
Halogen Exchange
-
Reaction : Fluorine at the para-position of the phenyl group can be replaced by nucleophiles (e.g., amines, thiols).
-
Application : Used to introduce bioisosteres for drug optimization .
Pyridinyl Group Functionalization
-
Reaction : The pyridine nitrogen participates in acid-base reactions or coordinates with metal ions.
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Example : Protonation with HCl forms a dihydrochloride salt (e.g., SKF-86002 dihydrochloride) .
Cycloaddition and Ring Expansion
The imidazo[2,1-b]thiazole core engages in cycloaddition reactions:
1,3-Dipolar Cycloaddition
-
Reaction : Reacts with nitrile oxides to form fused triazole rings.
-
Product : Triazolo-imidazothiazole hybrids with enhanced pharmacological profiles .
Cross-Coupling Reactions
The compound participates in palladium-catalyzed couplings:
Reduction of the Dihydrothiazole Ring
-
Reaction : The 2,3-dihydrothiazole moiety is reduced to a thiazolidine using NaBH₄ in methanol.
-
Application : Modifies ring strain and electron density for improved binding affinity.
Oxidation to Thiazole-5-carboxylic Acid
-
Reaction : KMnO₄ in acidic medium oxidizes the methylene group to a carboxylic acid.
-
Conditions : H₂SO₄, 60°C, 4 hours.
Amide and Urea Formation
The compound’s amino groups react with acylating agents:
HATU-Mediated Amidation
-
Reaction : Coupling with carboxylic acids using HATU and DIPEA in DMF.
-
Example : Synthesis of acetamide derivatives (e.g., 5l ) with IC₅₀ = 1.4 μM against MDA-MB-231 cells .
Mechanistic Insights
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Electrophilic Aromatic Substitution : The electron-rich imidazole ring directs electrophiles to the C-3 and C-6 positions .
-
Radical Reactions : Under UV light, the thiazole sulfur participates in radical cyclization.
Table 2: Spectral Data for Key Intermediates
Scientific Research Applications
Biological Activities
Imidazo(2,1-b)thiazole derivatives exhibit a wide range of biological activities, including:
- Antimicrobial Activity : Studies have shown that these compounds possess significant antibacterial and antifungal properties. For instance, derivatives have been synthesized that demonstrate effectiveness against drug-resistant bacterial strains .
- Anti-inflammatory Effects : The compound acts as an inhibitor of cyclooxygenase and lipoxygenase pathways, contributing to its anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines such as IL-1 and TNF-α in human monocytes .
- Anticancer Potential : Research indicates that imidazo(2,1-b)thiazole derivatives can induce apoptosis in cancer cells. They have been tested against various cancer cell lines, showing promising results in inhibiting tumor growth .
- Neurological Effects : Some studies suggest potential anticonvulsant properties, making these compounds candidates for further exploration in treating neurological disorders .
Case Study 1: Antimicrobial Activity
A series of imidazo(2,1-b)thiazole derivatives were synthesized and tested for their antimicrobial activity against various pathogens. The results indicated that certain derivatives exhibited significant potency against both Gram-positive and Gram-negative bacteria. This study highlights the potential for developing new antibiotics based on this scaffold .
Case Study 2: Anti-inflammatory Properties
In vivo studies demonstrated that the compound effectively reduced inflammation in animal models. The mechanism was attributed to the inhibition of cyclooxygenase enzymes, leading to decreased levels of inflammatory mediators. This positions imidazo(2,1-b)thiazole as a promising candidate for treating inflammatory diseases .
Case Study 3: Anticancer Activity
Research involving the application of imidazo(2,1-b)thiazole derivatives on cancer cell lines revealed that specific compounds could inhibit cell proliferation and induce apoptosis. The findings suggest that these compounds may serve as lead structures for developing novel anticancer therapies .
Mechanism of Action
SKF-86055 exerts its effects by inhibiting Alk5, a receptor involved in the transforming growth factor-beta (TGF-β) signaling pathway . This inhibition leads to an upregulation of Pdx1 expression, which is crucial for the development and function of pancreatic β-cells . The molecular targets and pathways involved include the TGF-β signaling pathway and the regulation of Pdx1 expression .
Comparison with Similar Compounds
Comparison with Similar Compounds
The pharmacological profile of imidazo[2,1-b]thiazole derivatives is highly dependent on substituent patterns. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Imidazo[2,1-b]thiazole Derivatives
Key Observations:
Substituent Position and Activity :
- Position 5 : Fluorine (target compound) or nitroso groups (antitubercular analog) significantly influence target selectivity. Fluorine improves metabolic stability, while nitroso enhances redox activity .
- Position 6 : Pyridinyl (target), methylsulfonylphenyl (COX-2 inhibitor), or thienyl (NADH inhibitor) dictate target engagement. Pyridinyl’s hydrogen-bonding capacity may favor kinase interactions .
Therapeutic Applications :
- Anticancer : Pyridinyl and acetamide-substituted derivatives show kinase inhibition (VEGFR2, EGFR), suggesting the target compound may share similar mechanisms .
- Anti-Inflammatory : Methylsulfonylphenyl analogs achieve high COX-2 selectivity, whereas the target compound’s fluorophenyl group may favor different targets .
Structural Insights :
Biological Activity
Imidazo(2,1-b)thiazole derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Imidazo(2,1-b)thiazole, 5-(4-fluorophenyl)-2,3-dihydro-6-(4-pyridinyl)- (CID 453216) is a notable member of this class, exhibiting potential applications in treating various diseases, particularly infections and cancer.
Structure and Properties
The compound's structure includes an imidazo[2,1-b]thiazole core with specific substitutions that enhance its biological activity. The presence of a 4-fluorophenyl and a 4-pyridinyl group contributes to its pharmacological profile.
- Chemical Formula : C16H12FN3S
- Molecular Weight : 299.35 g/mol
- CAS Number : 123456-78-9 (example placeholder)
The primary mechanism of action for this compound involves the inhibition of Pantothenate synthetase , an essential enzyme in the biosynthesis of coenzyme A in Mycobacterium tuberculosis (Mtb). This inhibition disrupts the pantothenate pathway, leading to reduced coenzyme A levels and subsequent impairment of bacterial growth .
Antimicrobial Activity
Research indicates that imidazo(2,1-b)thiazole derivatives exhibit significant antimicrobial properties. Specifically:
- Antitubercular Activity : The compound has shown promising results against Mtb, with an IC50 value of approximately 2.32 μM for the most active derivatives . This positions it as a potential candidate for further development in tuberculosis treatment.
- Antifungal and Antibacterial Activity : In vitro studies have demonstrated that related compounds possess broad-spectrum antimicrobial effects, making them suitable for further exploration against various pathogens .
Anticancer Activity
Imidazo(2,1-b)thiazole derivatives also exhibit anticancer properties:
- Cell Line Studies : Compounds have been evaluated against multiple cancer cell lines including A549 (lung cancer) and MCF-7 (breast cancer). Some derivatives demonstrated significant antiproliferative activity with IC50 values ranging from 0.42 μM to over 14 μM depending on the specific derivative and cell line tested .
- EGFR Inhibition : Certain derivatives have been identified as potent inhibitors of the epidermal growth factor receptor (EGFR), which is crucial in many cancers. For instance, some compounds showed IC50 values as low as 14.05 μM against EGFR .
Case Studies
- Study on Antitubercular Activity :
- Evaluation Against Cancer Cell Lines :
Pharmacokinetics
Pharmacokinetic studies suggest that the compound's design incorporates favorable properties for absorption and distribution. In silico predictions indicate good bioavailability and metabolic stability, which are critical for therapeutic efficacy.
Comparative Analysis
| Compound Name | Target | IC50 Value | Biological Activity |
|---|---|---|---|
| IT10 | Pantothenate synthetase | 2.32 µM | Antitubercular |
| Compound 1 | EGFR | 14.05 µM | Anticancer |
| Compound 2 | ErbB4 | 15.24 nM | Anticancer |
Q & A
Q. Table 1: Representative Yields for Selected Derivatives
| Substituent Position | Yield (%) | Reference |
|---|---|---|
| 5-(4-Fluorophenyl) | 94 | |
| 6-(4-Pyridinyl) | 92 |
Basic: What analytical techniques are critical for characterizing imidazo[2,1-b]thiazole derivatives?
- Melting point analysis : Determines purity via electrothermal apparatus (e.g., deviations >2°C suggest impurities) .
- Spectroscopic methods :
- Elemental analysis : Validates stoichiometry (e.g., C, H, N within ±0.3% of theoretical values) .
Basic: What pharmacological activities are associated with imidazo[2,1-b]thiazole derivatives?
These compounds exhibit:
- Anticancer activity : Inhibition of 15-lipoxygenase (15-LOX) via competitive binding (IC₅₀ = 3.2–8.7 µM) .
- Antimicrobial effects : Broad-spectrum activity against Gram-positive bacteria (MIC = 12.5–25 µg/mL) .
- Anti-inflammatory properties : COX-2 inhibition (60–75% at 10 µM) in macrophage assays .
Advanced: How can synthetic protocols be optimized to address low yields in cross-coupling reactions?
- Catalyst screening : Palladium acetate with triphenylphosphine enhances Suzuki coupling efficiency (e.g., 6-(3-methoxyphenyl) derivative synthesis) .
- Solvent selection : Polar aprotic solvents (DMF, DMSO) improve solubility of halogenated intermediates.
- Temperature control : Stepwise heating (50°C → 100°C) prevents side reactions in multi-step syntheses .
Advanced: How can contradictions in reported bioactivity data be resolved?
- Dose-response validation : Replicate assays using standardized cell lines (e.g., HepG2 for cytotoxicity) and positive controls (e.g., doxorubicin).
- Structural-activity relationships (SAR) : Compare substituent effects (e.g., 4-fluorophenyl enhances lipophilicity vs. pyridinyl’s hydrogen-bonding capacity) .
- Kinetic studies : Determine inhibition mechanisms (e.g., reversible vs. irreversible 15-LOX binding via pre-incubation assays) .
Advanced: What computational strategies predict binding interactions of imidazo[2,1-b]thiazoles with biological targets?
- Molecular docking : AutoDock Vina or Schrödinger Suite models ligand-receptor interactions (e.g., 9c derivative’s π-π stacking with 15-LOX active site) .
- MD simulations : GROMACS assesses binding stability over 100 ns trajectories (RMSD <2.0 Å indicates robust complexes).
- QSAR models : CoMFA/CoMSIA correlates substituent electronic parameters (Hammett σ) with IC₅₀ values .
Advanced: How can environmental stability and degradation pathways be studied for this compound?
- Photolysis assays : Expose to UV light (λ = 254 nm) and monitor degradation via HPLC-MS to identify byproducts .
- Hydrolysis studies : Test pH-dependent stability (e.g., t₁/₂ = 48 hours at pH 7.4 vs. 12 hours at pH 2.0) .
- Ecotoxicology : Use Daphnia magna or algal models to assess LC₅₀/EC₅₀ values under OECD guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
